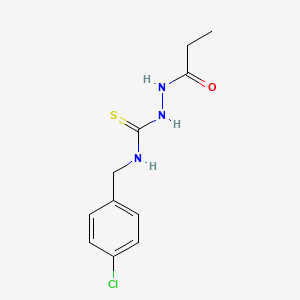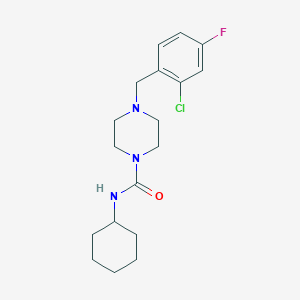![molecular formula C15H20ClN3O B4849583 tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4849583.png)
tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride
描述
Tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. This compound is commonly known as PBA, and it is a derivative of benzylamine. PBA has been found to have a wide range of applications in the field of chemistry, biology, and medicine.
作用机制
The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has been found to selectively bind with zinc ions, which play a crucial role in various biological processes, including DNA replication and transcription. By binding with zinc ions, PBA can interfere with these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects on cells and tissues. PBA has been shown to induce the expression of genes involved in apoptosis, leading to the programmed cell death of cancer cells. PBA has also been found to increase the uptake of glucose by cells, making it a potential treatment for diabetes.
实验室实验的优点和局限性
PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of PBA. One potential direction is the development of PBA-based fluorescent sensors for the detection of other metal ions, such as copper and iron. Another potential direction is the development of PBA-based drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of PBA and its derivatives at high concentrations.
Conclusion:
In conclusion, PBA is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. The synthesis of PBA involves the reaction of tert-butyl-3-(2-pyrimidinyloxy)benzoate with benzylamine hydrochloride. PBA has been extensively studied for its potential use as a fluorescent probe for the detection of zinc ions and as a treatment for various diseases, including cancer and diabetes. The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for the study of PBA, including the development of PBA-based fluorescent sensors and drugs for the treatment of other diseases.
科学研究应用
PBA has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of PBA is its use as a fluorescent probe for the detection of zinc ions. PBA has been found to selectively bind with zinc ions, and this property has been exploited to develop a fluorescent sensor for the detection of zinc ions in biological samples.
PBA has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. PBA has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. PBA has also been found to have insulin-like effects, making it a potential treatment for diabetes.
属性
IUPAC Name |
2-methyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-15(2,3)18-11-12-6-4-7-13(10-12)19-14-16-8-5-9-17-14;/h4-10,18H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUOKKRKXLBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)

![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![3-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849533.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4849555.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![5-(2,4-dichlorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4849575.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)
![1-(6-methyl-2-pyridinyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4849593.png)
